molecular formula C34H33FN6O5 B11930620 NAMPT inhibitor-linker 2

NAMPT inhibitor-linker 2

Cat. No.: B11930620
M. Wt: 624.7 g/mol
InChI Key: BCYXMGSOTBLGDN-IZLXSDGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NAMPT inhibitor-linker 2 is a compound designed to inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This enzyme plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway, which is essential for cellular metabolism and energy production. NAMPT inhibitors have gained significant attention in cancer research due to their potential to disrupt the metabolic processes of cancer cells, thereby inhibiting their growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NAMPT inhibitor-linker 2 involves a structure-activity relationship-driven approach. This method is supported by protein structural information to identify a suitable attachment point for the linker to connect the NAMPT inhibitor with an antibody . The optimization of scaffolds and linker structures is crucial to achieve highly potent effector chemistries. The synthetic route typically involves multiple steps, including the preparation of the NAMPT inhibitor core structure, the synthesis of the linker, and the conjugation of the linker to the inhibitor .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and purification processes. These processes are designed to ensure the stability and selectivity of the compound. Pharmacokinetic studies, including metabolite profiling, are performed to optimize the stability and selectivity of the compound . The production methods also involve stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: NAMPT inhibitor-linker 2 primarily undergoes substitution reactions during its synthesis and conjugation processes. The compound is designed to be stable under physiological conditions, minimizing the likelihood of undergoing oxidation or reduction reactions .

Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including organic solvents, catalysts, and protective groups. The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently. Common reagents used in the synthesis include coupling agents for the conjugation of the linker to the inhibitor and deprotecting agents to remove protective groups .

Major Products Formed: The major product formed from the synthesis of this compound is the final conjugated compound, which consists of the NAMPT inhibitor core structure linked to an antibody or other targeting moiety. This conjugated compound is designed to selectively target cancer cells and inhibit their growth .

Biological Activity

Nicotinamide phosphoribosyltransferase (NAMPT) is a crucial enzyme in the nicotinamide adenine dinucleotide (NAD) salvage pathway, playing a significant role in cellular metabolism, energy homeostasis, and the regulation of various biological processes. The development of NAMPT inhibitors, including NAMPT inhibitor-linker 2, has garnered attention for their potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in cancer treatment, and implications for future research.

Overview of NAMPT and Its Role in Cancer

NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor of NAD. Elevated levels of NAMPT are often observed in cancer cells, facilitating their growth and survival by maintaining NAD levels necessary for metabolic processes. Inhibition of NAMPT can lead to NAD depletion, resulting in impaired cellular functions and increased apoptosis in cancer cells .

NAMPT inhibitors function primarily by depleting intracellular NAD levels. This depletion affects several key cellular processes:

  • Cellular Metabolism : Reduced NAD levels disrupt glycolysis and mitochondrial respiration, leading to decreased ATP production.
  • Apoptosis Induction : Low NAD concentrations can trigger programmed cell death pathways, particularly in rapidly proliferating cancer cells .
  • Immune Modulation : NAMPT also influences immune cell function. Inhibition can alter the polarization and activity of macrophages and T lymphocytes, enhancing anti-tumor immunity .

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits potent anti-cancer activity across various tumor types. Notable findings include:

  • In Vitro Studies : Cancer cell lines with IDH1/2 mutations showed significant sensitivity to NAMPT inhibition. For instance, glioblastoma and gastric cancer cell lines displayed reduced viability upon treatment with NAMPT inhibitors .
  • In Vivo Models : Animal studies indicated that treatment with NAMPT inhibitors led to tumor regression and improved survival rates in models of Ewing sarcoma and pancreatic cancer .

Case Studies

  • Ewing Sarcoma : A study involving the novel NAMPT inhibitor OT-82 revealed that it effectively reduced NAD levels and inhibited proliferation in Ewing sarcoma cells. The addition of NMN reversed these effects, confirming the specificity of the inhibitor's action .
  • Pancreatic Cancer : Research highlighted that GMX1778, another NAMPT inhibitor, increased reactive oxygen species (ROS) levels while decreasing NAD+ levels in pancreatic cancer cells, leading to enhanced cytotoxicity when combined with ionizing radiation .

Data Tables

Study Cancer Type Inhibitor Used Key Findings
Tateishi et al. (2015)GlioblastomaFK866Significant reduction in cell viability
Bruzzone et al. (2009)VariousGMX1778Induced apoptosis through NAD depletion
Pylaeva et al. (2019)Tumor-associated NeutrophilsOT-82Enhanced anti-tumor activity through immune modulation

Implications for Future Research

The promising results from studies involving this compound suggest several avenues for future research:

  • Combination Therapies : Investigating the synergistic effects of NAMPT inhibitors with other chemotherapeutic agents could enhance treatment efficacy and overcome resistance mechanisms.
  • Targeted Delivery Systems : Development of antibody-drug conjugates utilizing NAMPT inhibitors may improve specificity and reduce off-target effects .
  • Biomarker Identification : Identifying patient-specific biomarkers could help tailor therapies involving NAMPT inhibition to enhance therapeutic outcomes.

Properties

Molecular Formula

C34H33FN6O5

Molecular Weight

624.7 g/mol

IUPAC Name

4-[4-[3-(2,5-dioxopyrrol-1-yl)propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]benzamide

InChI

InChI=1S/C34H33FN6O5/c35-29-18-25(38-34(46)28-19-27(28)23-2-1-12-36-20-23)6-3-24(29)21-37-33(45)22-4-7-26(8-5-22)39-14-16-40(17-15-39)30(42)11-13-41-31(43)9-10-32(41)44/h1-10,12,18,20,27-28H,11,13-17,19,21H2,(H,37,45)(H,38,46)/t27-,28+/m1/s1

InChI Key

BCYXMGSOTBLGDN-IZLXSDGUSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F)C(=O)CCN6C(=O)C=CC6=O

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCN6C(=O)C=CC6=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.